4-Phenylbutyric Acid

描述

Historical Context of 4-Phenylbutyric Acid in Scientific Literature

The presence of phenyl-substituted fatty acids like 4-PBA in scientific literature dates back to early metabolic studies. researchgate.net Early research explored the metabolic fate of such compounds. researchgate.net In the context of plant hormone research, 4-PBA (referred to as γ-phenyl-butyric acid) was tested in early assays designed to examine tissue elongation and curvature effects induced by auxin, although its relative auxin activity was noted as weak compared to indole-3-acetic acid (IAA). nih.gov

Over time, research into 4-PBA expanded beyond basic metabolic investigations and plant biology. Its potential therapeutic effects began to be explored, particularly in the context of protein-folding disorders. chemicalbook.comfishersci.ca This marked a shift towards investigating its roles as a chemical chaperone and in related cellular processes.

Current Research Landscape and Emerging Applications of this compound

The current research landscape for 4-PBA is broad, with studies investigating its effects in various biological systems and disease models. A significant area of focus is its role as a chemical chaperone, where it is studied for its ability to alleviate endoplasmic reticulum (ER) stress and prevent misfolded protein aggregation. guidechem.commdpi.comresearchgate.netnih.govnih.govmdpi.com This property has led to investigations into its potential applications in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, as well as cystic fibrosis and other protein-misfolding conditions. guidechem.comresearchgate.netmdpi.comtandfonline.com

Beyond its chaperone activity, 4-PBA is also recognized as a histone deacetylase (HDAC) inhibitor, influencing gene expression. chemicalbook.comresearchgate.nettandfonline.complos.orgnih.gov This dual mechanism contributes to its diverse effects observed in research, including studies on cancer cells where it has shown potential to inhibit proliferation and induce apoptosis in certain contexts. nih.govchemicalbook.com

The following table summarizes some key areas of current research involving 4-PBA:

| Research Area | Key Mechanisms Explored | Examples of Conditions Studied |

| Protein Homeostasis/ER Stress | Chemical Chaperone, Inhibition of Protein Aggregation | Neurodegenerative diseases, Cystic Fibrosis, Urea (B33335) Cycle Disorders guidechem.commdpi.comresearchgate.netnih.govnih.govmdpi.commdpi.comtandfonline.com |

| Gene Expression Modulation | Histone Deacetylase (HDAC) Inhibition | Cancer, Hemoglobinopathies, Spinal Muscular Atrophy chemicalbook.comresearchgate.nettandfonline.complos.orgnih.gov |

| Cellular Processes | Mitochondrial Function, mRNA Translation Attenuation | Sepsis-induced cardiac dysfunction nih.govnih.gov |

| Specific Disease Models | ER Stress Attenuation, Anti-inflammatory effects | Pulmonary Arterial Hypertension, Renal Ischemia-Reperfusion Injury plos.orgspandidos-publications.com |

| Plant Biology | Conversion to Auxin (Phenylacetic Acid) | Plant Regeneration nih.gov |

Methodological Considerations in this compound Research

Research involving 4-PBA employs a variety of methodologies, both in vitro and in vivo, to investigate its mechanisms of action and potential applications.

In vitro studies frequently utilize cell culture models to examine the effects of 4-PBA on cellular processes such as protein folding, ER stress response, and gene expression. Techniques such as quantitative real-time PCR (qPCR) and Western blot are commonly used to analyze the modulation of ER stress markers and protein synthesis. mdpi.com The Surface Sensing of Translation (SUnSET) method can be employed to assess protein synthesis induction. mdpi.com When conducting in vitro studies in cell culture media, researchers must consider the potential for 4-PBA adsorption to culture dishes and its stability in the media, necessitating methods for accurate quantification of 4-PBA concentrations. mdpi.com Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) methods have been developed and validated for quantifying 4-PBA in various cell culture media, addressing the challenges posed by interferents. mdpi.com

In vivo studies often involve animal models of diseases to evaluate the systemic effects and therapeutic potential of 4-PBA. These studies may assess physiological outcomes, examine tissue-specific changes, and analyze molecular markers. For instance, studies in mouse models of neurodegeneration or pulmonary arterial hypertension involve assessing motor function, analyzing neuronal survival, or measuring pulmonary artery pressure and examining arterial remodeling. plos.orgoup.com

Investigating the transport of 4-PBA across biological barriers, such as the blood-brain barrier (BBB), is another crucial methodological consideration, particularly for studies related to neurological disorders. In vivo techniques like intravenous injection and internal carotid artery perfusion, combined with in vitro models of the BBB, are used to characterize transport mechanisms, identifying transporters like monocarboxylate transporter 1 (MCT1) as potentially involved in 4-PBA brain uptake. nih.gov

Furthermore, studies exploring 4-PBA as an HDAC inhibitor may involve techniques to assess histone acetylation levels, although some research indicates that the effects on global histone acetylation may not always be readily detectable depending on the system studied. nih.gov Molecular techniques such as RNA sequencing and PCR arrays are also utilized to screen for affected pathways and genes in studies investigating the broader impacts of 4-PBA. nih.gov

The design of experiments needs to account for the specific properties of 4-PBA, including its pKa, which influences its ionization state at physiological pH and can affect its interactions and transport. mdpi.com

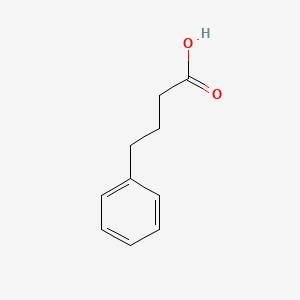

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1716-12-7 (hydrochloride) | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2037631 | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

290.00 °C. @ 760.00 mm Hg | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18 mg/mL | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000664 [mmHg] | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1821-12-1 | |

| Record name | 4-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-PHENYLBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WY7YBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 49 °C | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms and Cellular Pathways Modulated by 4 Phenylbutyric Acid

4-Phenylbutyric Acid as a Chemical Chaperone

4-PBA functions as a chemical chaperone, assisting in the proper folding of proteins and maintaining cellular proteostasis. researchgate.netnih.govnih.gov This activity is particularly relevant in conditions where the protein folding machinery is overwhelmed or compromised. researchgate.netnih.govspandidos-publications.com

Modulation of Protein Folding and Proteostasis by this compound

4-PBA contributes to the maintenance of proteostasis, the cellular process of regulating protein homeostasis, by influencing protein folding. researchgate.netnih.govrsc.org It is suggested that 4-PBA aids in the refolding of misfolded proteins, thereby reducing their accumulation. researchgate.netnih.gov While the precise mechanism is not fully understood, it is believed to involve interactions with hydrophobic regions of unfolded or misfolded proteins. researchgate.netsemanticscholar.orgmdpi.com Some research suggests that 4-PBA's therapeutic effect may be primarily due to its ability to resolve ER stress rather than directly altering the expression of proteins involved in proteostasis. rsc.org

Interaction with Unfolded and Misfolded Proteins

Studies propose that 4-PBA interacts with the exposed hydrophobic segments of unfolded proteins. researchgate.netsemanticscholar.orgnih.govmdpi.com This interaction is thought to stabilize peptide structures and improve the folding capacity within the ER lumen. researchgate.netspandidos-publications.com By interacting with these hydrophobic regions, 4-PBA can help prevent improper protein interactions and facilitate correct folding. researchgate.netsemanticscholar.orgnih.govmdpi.com

Prevention of Protein Aggregation by this compound

A key aspect of 4-PBA's chemical chaperone activity is its ability to prevent the aggregation of misfolded proteins. nih.govspandidos-publications.comsemanticscholar.orgnih.govmdpi.comresearchgate.netamegroups.org By interacting with unfolded or misfolded proteins, 4-PBA can reduce the levels of protein aggregation. researchgate.netnih.govsemanticscholar.orgmdpi.com This is particularly important in diseases characterized by the accumulation of protein aggregates, such as certain neurodegenerative disorders. semanticscholar.orgmdpi.com Research has shown that 4-PBA can inhibit the formation of amyloid aggregation of proteins like mutant SOD1 in vitro. mdpi.com

Endoplasmic Reticulum (ER) Stress Attenuation by this compound

The ER is a critical organelle for protein folding and modification. When the ER's capacity to handle the protein load is exceeded, it leads to ER stress, triggering the unfolded protein response (UPR). researchgate.netnih.govnih.govamegroups.org 4-PBA is well-documented for its ability to attenuate ER stress. researchgate.netplos.orgnih.govspandidos-publications.comnih.govresearchgate.netamegroups.orgdovepress.com

Regulation of Unfolded Protein Response (UPR) Pathways by this compound

ER stress activates the UPR, an adaptive signaling pathway involving three main transmembrane sensors: PERK, IRE1, and ATF6. nih.govamegroups.orgdovepress.comphysiology.orgub.edu Activation of the UPR aims to restore ER homeostasis by regulating protein synthesis and promoting the folding or degradation of misfolded proteins. nih.gov 4-PBA has been shown to inhibit ER stress and UPR signaling. plos.orgnih.govspandidos-publications.comresearchgate.net It can attenuate the activation of the UPR, potentially alleviating various pathologies associated with ER stress. nih.gov Studies have demonstrated that 4-PBA can modulate the expression of molecules within the ATF6, IRE1, and PERK branches of ER stress signaling. plos.orgphysiology.org

Specific ER Stress Markers Modulated by this compound (e.g., Grp78/BiP, ATF6, PERK, CHOP, IRE1)

4-PBA influences the expression and activity of key ER stress markers. Grp78 (also known as BiP) is an important ER chaperone and an indicator of ER stress activation. plos.orgnih.govamegroups.orgdovepress.com Under normal conditions, Grp78 binds to the ER stress sensors (ATF6, PERK, IRE1), keeping them inactive. nih.govamegroups.orgub.edu Upon ER stress, Grp78 dissociates from these sensors, initiating the UPR. nih.govamegroups.org 4-PBA treatment has been shown to reduce the expression levels of Grp78, ATF6, and PERK. spandidos-publications.comdovepress.com It can also suppress the expression of CHOP, a pro-apoptotic transcription factor activated by all three UPR pathways, particularly the PERK pathway. spandidos-publications.comnih.govresearchgate.netdovepress.comfrontiersin.orgnih.gov While 4-PBA consistently affects Grp78, ATF6, PERK, and CHOP, its effect on IRE1 can vary depending on the context. Some studies indicate that 4-PBA can modulate IRE1 signaling, while others show no significant effect on IRE1 activation or its downstream target, XBP1 splicing, in certain models. dovepress.comphysiology.orgfrontiersin.orgnih.gov

Data Table: Modulation of Key ER Stress Markers by 4-PBA

| ER Stress Marker | Effect of 4-PBA Treatment | Relevant UPR Branch | Source Examples |

| Grp78/BiP | Reduced expression/up-regulation prevented | ATF6, PERK, IRE1 (initial binding) | plos.orgspandidos-publications.comnih.govamegroups.orgdovepress.comfrontiersin.orgnih.gov |

| ATF6 | Reduced expression/activation | ATF6 | plos.orgspandidos-publications.comdovepress.comfrontiersin.org |

| PERK | Reduced expression/phosphorylation diminished | PERK | spandidos-publications.comdovepress.comfrontiersin.orgnih.gov |

| CHOP | Reduced expression/activation inhibited | PERK (primarily), ATF6, IRE1 | spandidos-publications.comnih.govdovepress.comfrontiersin.orgnih.gov |

| IRE1 | Modulation observed in some studies, no significant effect in others | IRE1 | plos.orgdovepress.comphysiology.orgfrontiersin.orgnih.gov |

| XBP1 splicing (downstream of IRE1) | Inhibition observed in some studies, no significant effect in others | IRE1 | physiology.orgnih.gov |

Histone Deacetylase (HDAC) Inhibitory Activity of this compound

This compound functions as a histone deacetylase (HDAC) inhibitor, influencing epigenetic modifications and gene expression selleckchem.comsemanticscholar.orgtandfonline.comactivemotif.com.

Specificity and Non-specificity of HDAC Inhibition by this compound

This compound is generally considered a weak and non-specific HDAC inhibitor compared to other inhibitors like Trichostatin A (TSA) semanticscholar.orgqtanalytics.intandfonline.com. While it can inhibit HDAC activity, its potency is relatively low, often requiring millimolar concentrations in in vitro studies tandfonline.com. Research suggests that 4-PBA's effects may not be solely attributable to HDAC inhibition in all contexts researchgate.netscispace.com. Some studies indicate that its protective effects against ER stress-induced neuronal cell death might be primarily mediated by its chemical chaperone activity rather than HDAC inhibition researchgate.net. However, its HDAC inhibitory activity is still a significant aspect of its molecular profile and contributes to its effects on histone acetylation and gene expression tandfonline.comqtanalytics.in.

Interaction with DNA and Other Biomolecules by this compound

This compound has been shown to interact with biological macromolecules, including DNA and proteins selleckchem.comqtanalytics.inqtanalytics.inresearchgate.net.

Histone Deacetylase (HDAC) Inhibitory Activity of this compound

A notable property of this compound is its activity as a histone deacetylase (HDAC) inhibitor, impacting epigenetic modifications and gene expression profiles. selleckchem.comsemanticscholar.orgtandfonline.comactivemotif.com

Histone acetylation, a dynamic process controlled by the opposing actions of histone acetyltransferases (HATs) and HDACs, is fundamental to the organization of chromatin structure and the regulation of gene transcription. semanticscholar.orgnih.govwjgnet.com Acetylation of lysine (B10760008) residues on histone proteins typically leads to a more relaxed chromatin state, enhancing the accessibility of DNA to transcription factors and thereby promoting gene expression. semanticscholar.orgwjgnet.comtandfonline.com As an inhibitor of HDACs, 4-PBA leads to an increase in the global levels of histone acetylation. tandfonline.comnih.gov This elevated acetylation can influence the transcription of a variety of genes. For instance, 4-PBA has been observed to increase the acetylation of histone H3 at multiple lysine positions, including K9, K14, K18, K27, and K56. nih.govplos.org The resulting increase in histone acetylation can promote gene transcription, as supported by findings showing enhanced binding of acetylated histone H3 to the promoter regions of genes such as IL-8, consequently boosting its transcription. tandfonline.comnih.govtandfonline.com The effects of 4-PBA on gene transcription can be specific to the cellular context and the individual gene being studied. plos.org

This compound is generally characterized as a weak and relatively non-specific inhibitor of HDACs when compared to more potent compounds like Trichostatin A (TSA). semanticscholar.orgqtanalytics.intandfonline.com Although it can inhibit HDAC activity, its effectiveness often requires concentrations in the millimolar range in in vitro experimental settings. tandfonline.com Evidence suggests that the biological effects of 4-PBA may not always be solely attributable to its HDAC inhibitory function. researchgate.netscispace.com Some research indicates that its protective effects against neuronal cell death induced by ER stress might be predominantly mediated by its activity as a chemical chaperone rather than through HDAC inhibition. researchgate.net Nevertheless, its capacity to inhibit HDACs remains a significant aspect of its molecular profile and contributes to its observed effects on histone acetylation and gene expression. tandfonline.comqtanalytics.in

Interaction with DNA and Other Biomolecules by this compound

This compound has been demonstrated to interact with biological macromolecules, including both DNA and proteins. selleckchem.comqtanalytics.inqtanalytics.inresearchgate.net

Investigations into the interaction between 4-PBA and DNA, such as calf thymus DNA (CT-DNA), have provided insights into its DNA binding characteristics. qtanalytics.inqtanalytics.inresearchgate.net Spectroscopic methods, including UV-Vis absorption spectroscopy, have shown that 4-PBA can bind to DNA, indicated by a hyperchromic shift in the absorption spectra. qtanalytics.inresearchgate.net This observed hyperchromic effect suggests stable interactions, potentially through an intercalative mode of binding, where the 4-PBA molecule inserts itself between the base pairs of the DNA helix. qtanalytics.inresearchgate.net While some studies propose intercalating interactions, the precise nature and specificity of 4-PBA's interaction with DNA can vary and are areas of ongoing research. researchgate.net The capacity of 4-PBA to interact with DNA may have implications for its effects on gene expression and various cellular processes. qtanalytics.inresearchgate.net

Protein Binding Affinities (e.g., Serum Albumin) and Conformational Changes Induced by this compound

Studies have investigated the binding characteristics of 4-PBA with proteins, notably human serum albumin (HSA). HSA is the most abundant protein in plasma and plays a crucial role in the transport of various endogenous and exogenous ligands, including fatty acids and drugs. researchgate.net Research employing spectroscopic and molecular dynamics approaches has shown that 4-PBA exhibits high binding specificity to Sudlow Site II (Fatty acid binding site 3, subdomain IIIA) on HSA. researchgate.netnih.govnih.gov

Fluorescence spectroscopy studies have determined the binding constant of 4-PBA to HSA to be 2.69 x 105 M-1. researchgate.netnih.govnih.gov This value falls within the typical range (104−106 M-1) for drugs and small molecules that preferentially bind to Sudlow Site I or II. nih.gov The interaction involves the formation of strong hydrogen bonding and a salt bridge between domains II and III of HSA, contributing to stable binding at Sudlow Site II. nih.govnih.gov

However, other studies using fluorescence quenching assays with bovine serum albumin (BSA) have suggested that while 4-PBA binds to BSA and reduces fluorescence intensity by occupying specific binding sites, it may not cause a major conformational change in the protein's structure, which would typically result in a shift in the emission maximum. qtanalytics.in The decrease in fluorescence intensity is attributed to fluorescence quenching, suggesting that 4-PBA either physically shields tryptophan residues or facilitates non-radiative energy transfer. qtanalytics.in

Table 1: 4-PBA Binding to Serum Albumin

| Protein | Binding Site | Binding Constant (M-1) | Conformational Change | Methodologies | Source |

| Human Serum Albumin | Sudlow Site II (FA3) | 2.69 x 105 | Induced | Spectroscopy, Molecular Dynamics, Circular Dichroism | researchgate.netnih.govnih.gov |

| Bovine Serum Albumin | Specific Binding Sites | Not Specified | Limited/Not Major | Fluorescence Quenching Assay | qtanalytics.in |

Modulation of Autophagy by this compound

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and misfolded proteins. 4-PBA has been shown to modulate autophagy, particularly in the context of endoplasmic reticulum (ER) stress.

Impact on Autophagic Flux and Pathways

4-PBA can influence autophagic flux, the dynamic process of autophagosome formation, maturation, and degradation through fusion with lysosomes. Studies have indicated that 4-PBA can restore or improve impaired autophagic flux in various cellular contexts. nih.govfrontiersin.org For instance, in a study on interstitial cystitis in rats, 4-PBA treatment was found to recover autophagic flux that was impaired by protamine/lipopolysaccharide-induced ER stress. nih.gov This was evidenced by a reduction in the autophagic flux biomarker P62. nih.gov

While some studies suggest 4-PBA can induce macro-autophagy, indicated by decreased levels of P62, the specific mechanisms and consistency across different models warrant further investigation. nih.gov Chemical chaperones like 4-PBA are thought to induce the chaperone-mediated autophagy (CMA) pathway by mimicking the function of chaperones, enhancing the transfer and degradation of specific proteins in lysosomes. nih.gov

Interplay between Autophagy, ER Stress, and this compound

A significant aspect of 4-PBA's modulation of autophagy involves its intricate relationship with ER stress. ER stress, caused by the accumulation of unfolded or misfolded proteins in the ER, can trigger the unfolded protein response (UPR). researchgate.netnih.govnih.govtandfonline.com The UPR is interconnected with autophagy, which serves as a cellular mechanism to clear these protein aggregates. nih.gov

4-PBA is well-established as a chemical chaperone that alleviates ER stress by assisting protein folding and preventing protein aggregation within the ER. researchgate.netnih.govnih.govtandfonline.comnih.gov By reducing ER stress, 4-PBA can indirectly influence autophagy. Research suggests that ER stress can affect autophagic flux through pathways like the IRE1 signaling pathway. nih.gov ER stress may block autophagic flux by affecting the formation of the autophagosome double membrane structure, which is theorized to originate from the ER/Golgi. nih.gov

In some cases, inhibiting ER stress with 4-PBA has been shown to impair autophagy activation that was induced by other stimuli. nih.govccmu.edu.cn For example, in a study on mutant p53 degradation, ER stress inhibition with 4-PBA impaired the downregulation of mutant p53 and reduced LC3II levels, suggesting a possible autophagy inhibition following ER stress inhibition. nih.gov Similarly, 4-PBA treatment inhibited silica (B1680970) nanoparticle-induced autophagy, indicating that this induction was mediated by ER stress. ccmu.edu.cn These findings highlight a complex interplay where ER stress can induce autophagy, and 4-PBA, by mitigating ER stress, can consequently modulate this autophagic response.

Effects on Cellular Signaling Pathways

Beyond its chaperone activity and influence on autophagy, 4-PBA also modulates key cellular signaling pathways involved in inflammation and cellular responses.

NF-κB Pathway Modulation by this compound

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, as well as cellular proliferation. oncotarget.comfoodandnutritionresearch.net Numerous studies have demonstrated that 4-PBA can modulate NF-κB signaling, generally leading to a reduction in its activation. oncotarget.comfoodandnutritionresearch.netnih.govmdpi.comnih.govnih.gov

4-PBA has been shown to suppress NF-κB activation in various cell types and disease models. oncotarget.comnih.govmdpi.comnih.gov For instance, 4-PBA reduced cigarette smoke extract-induced inflammation in bronchial epithelial cells by modulating NF-κB signaling. oncotarget.com In the context of collagen-induced arthritis, 4-PBA attenuated arthritis severity by partially blocking the activation of NF-κB in synovial fibroblasts. nih.govnih.gov The mechanism can involve the suppression of NF-κB p65 phosphorylation and IκBα degradation, key events in NF-κB activation. oncotarget.comfoodandnutritionresearch.net

The modulation of NF-κB by 4-PBA is often linked to its effect on ER stress. ER stress can induce NF-κB activation, and 4-PBA, by inhibiting ER stress, can consequently attenuate this activation. oncotarget.comnih.govnih.gov Studies have shown that 4-PBA's ability to suppress inflammation and restore cellular function is associated with its interference with NF-κB pathways. nih.gov

However, the interaction can be complex. Some research suggests that while 4-PBA modulates NF-κB signaling, this might be dependent on specific cellular contexts and upstream pathways, such as TLR2/4-dependent mechanisms. foodandnutritionresearch.net Additionally, 4-PBA, as a histone deacetylase inhibitor, might influence NF-κB activity through epigenetic modifications, such as enhancing histone acetylation, which can affect gene transcription. foodandnutritionresearch.nettandfonline.com

MAPK Pathway Inhibition by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in various cellular processes, including inflammation, proliferation, and apoptosis. 4-PBA has been reported to inhibit the activation of components within the MAPK pathway. tandfonline.comnih.govnih.gov

Studies have shown that 4-PBA can suppress the phosphorylation of key MAPK proteins, such as ERK, p38, and JNK. tandfonline.comnih.govnih.gov In synovial fibroblasts stimulated with inflammatory cytokines, 4-PBA inhibited the phosphorylation of ERK, p38, and JNK, contributing to its anti-inflammatory effects. nih.govnih.gov Similarly, in the context of drug-induced liver injury, 4-PBA reduced the increased expression of p-JNK and p-p38. tandfonline.com

The inhibitory effect of 4-PBA on the MAPK pathway is often observed in conditions of cellular stress, particularly ER stress. tandfonline.com By alleviating ER stress, 4-PBA can downstream impact the activation of MAPK cascades that are often triggered by ER stress. tandfonline.com

Table 2: Modulation of Signaling Pathways by 4-PBA

| Signaling Pathway | Effect of 4-PBA | Proposed Mechanism | Cellular Context/Model | Source |

| NF-κB | Inhibition | Suppression of p65 phosphorylation, IκBα degradation, link to ER stress | Inflammatory models, various cell types | oncotarget.comfoodandnutritionresearch.netnih.govmdpi.comnih.govnih.gov |

| MAPK (ERK, p38, JNK) | Inhibition | Suppression of phosphorylation, link to ER stress | Inflammatory models, drug-induced injury models | tandfonline.comnih.govnih.gov |

AKT/mTOR Signaling and this compound

The AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and autophagy. Endoplasmic reticulum (ER) stress can negatively impact this pathway, leading to the induction of autophagy and cell death tandfonline.comnih.govx-mol.com. Research indicates that this compound, acting as a chemical chaperone, can partly restore the AKT/TSC/mTOR pathway under conditions of drug-induced acute ER stress tandfonline.comnih.govx-mol.com. Studies using wild-type mouse embryonic fibroblasts (MEFs) treated with ER stress inducers such as tunicamycin, DTT, and MG132 showed a downregulation of mTOR activity tandfonline.comnih.govx-mol.com. The deactivation of mTOR was attributed to the downregulation of the AKT/TSC/mTOR pathway tandfonline.comnih.govx-mol.com. Treatment with 4-PBA helped to rescue this pathway, as indicated by the restoration of phosphorylated AKT and mTOR levels in cells subjected to ER stress inducers tandfonline.comresearchgate.net. Furthermore, 4-PBA treatment led to a decrease in markers of apoptosis (cleaved caspase-3) and autophagy (LC3-II conversion), suggesting that its rescue of the AKT/TSC/mTOR pathway contributes to reduced cell death and autophagy under ER stress conditions tandfonline.comresearchgate.net. Constitutively activated mTOR in TSC-deficient cells showed greater resistance to ER stress-induced autophagy, further supporting the link between mTOR activity and ER stress response tandfonline.comnih.govx-mol.com. Long-term ER stress induced by constitutively activated mTOR also attenuated the RTK/PI3K/AKT signaling pathway, which could be partially restored by 4-PBA tandfonline.comnih.gov.

Here is a table summarizing the effects of 4-PBA on key components of the AKT/mTOR pathway under ER stress:

| Treatment Condition | p-AKT Level | p-mTOR Level | LC3-II Conversion | Cleaved Caspase-3 |

| ER Stress Inducers (Tunicamycin, DTT, MG132) | Decreased | Decreased | Increased | Increased |

| ER Stress Inducers + 4-PBA | Restored | Restored | Decreased | Decreased |

PPAR-α Activation by this compound

Peroxisome proliferator-activated receptor alpha (PPAR-α) is a nuclear receptor that plays a significant role in regulating lipid metabolism and inflammation frontiersin.org. Studies have demonstrated that this compound can activate PPAR-α nih.govnih.govresearchgate.net. This activation appears to be a key mechanism through which 4-PBA exerts some of its effects, particularly in the context of liver health and disease frontiersin.orgnih.govresearchgate.netnih.gov. Research in hepatocellular carcinoma (HCC) models has shown that 4-PBA promotes liver tumorigenesis, and this effect is linked to the initiation of liver cancer stem cells (LCSCs) through the activation of PPAR-α frontiersin.orgnih.govresearchgate.net. PPAR-α induced by 4-PBA was found to be responsible for the activation of β-catenin signaling, which in turn promoted the initiation of LCSCs nih.govresearchgate.net. Intervention targeting PPAR-α was shown to reverse the 4-PBA-induced initiation of LCSCs and HCC development in vivo nih.govresearchgate.net. Further investigations revealed that 4-PBA not only transcriptionally upregulates PPAR-α expression but also enhances its stability by protecting it from proteolysis nih.govresearchgate.net. High PPAR-α expression has been correlated with poor prognosis in HCC patients nih.gov. In the context of acute liver failure (ALF), PPAR-α activation has been shown to ameliorate liver injury by suppressing ER stress-induced hepatocyte apoptosis nih.govbiologists.com. 4-PBA pre-treatment promoted the upregulation of PPAR-α, and inhibiting PPAR-α reversed the liver protection offered by 4-PBA and increased hepatocyte apoptosis nih.gov.

Here is a table summarizing the effects of 4-PBA on PPAR-α and related outcomes in HCC models:

| Treatment Condition | PPAR-α Expression | PPAR-α Stability | LCSCs Initiation | HCC Development | β-catenin Signaling |

| 4-PBA Alone (HCC model) | Upregulated | Enhanced | Promoted | Promoted | Activated |

| 4-PBA + PPAR-α Intervention | - | - | Reversed | Reversed | - |

Wnt/β-catenin Signaling and this compound

The Wnt/β-catenin signaling pathway is a fundamental pathway involved in embryonic development, cell proliferation, and differentiation, and its dysregulation is implicated in various diseases, including cancer karger.commdpi.com. This compound has been shown to modulate the Wnt/β-catenin pathway, although its effects can vary depending on the cellular context nih.govkarger.commdpi.comresearchgate.net. In the context of hepatocellular carcinoma, 4-PBA has been reported to promote liver tumorigenesis by activating the Wnt/β-catenin signaling pathway frontiersin.orgnih.govresearchgate.net. This activation is mediated, at least in part, through the Wnt5b-Fzd5 axis, leading to the initiation of liver cancer stem cells nih.govresearchgate.net. As mentioned earlier, PPAR-α activation induced by 4-PBA is responsible for this activation of β-catenin signaling in HCC models nih.govresearchgate.net.

Conversely, in studies investigating endothelial cell dysfunction induced by oxidative stress, 4-PBA demonstrated an inhibitory effect on the Wnt/β-catenin pathway mdpi.com. In human umbilical vein endothelial cells (HUVECs), inducing ER stress activated the Wnt/β-catenin pathway, while reducing ER stress with 4-PBA inhibited it mdpi.com. Specifically, 4-PBA treatment led to a decrease in total β-catenin levels and an increase in phosphorylated β-catenin levels, suggesting it promotes β-catenin degradation mdpi.com. This indicates that 4-PBA's role as an ER stress inhibitor can lead to the inhibition of the Wnt/β-catenin pathway in this specific cellular context mdpi.com.

Here is a table summarizing the contrasting effects of 4-PBA on Wnt/β-catenin signaling in different contexts:

| Cellular Context | 4-PBA Effect on Wnt/β-catenin Signaling | Proposed Mechanism | Outcome |

| Hepatocellular Carcinoma | Activation | Via PPAR-α and Wnt5b-Fzd5 axis | Promotion of liver tumorigenesis, LCSCs initiation |

| Endothelial Cells (ER Stress) | Inhibition | Inhibition of ER stress, promoting β-catenin degradation | Amelioration of endothelial dysfunction |

Therapeutic Potential and Preclinical Research of 4 Phenylbutyric Acid

Neurodegenerative Diseases and 4-Phenylbutyric Acid

Neurodegenerative diseases are characterized by the progressive dysfunction and loss of neurons. Protein misfolding and aggregation, along with ER stress and transcriptional dysregulation, are common features across many of these disorders. semanticscholar.orgnih.gov 4-PBA's ability to address these cellular issues has led to its investigation in various preclinical models of neurodegenerative diseases. researchgate.netsemanticscholar.orgnih.gov

Amyotrophic Lateral Sclerosis (ALS) Models and this compound

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease affecting motor neurons. frontiersin.org Preclinical studies using ALS animal models have explored the potential of 4-PBA. In the SOD1G93A transgenic mouse model, a widely used model for familial ALS, administration of 4-PBA before or shortly after symptom onset has been shown to increase survival and improve the pathological phenotype and reduce clinical impairment. semanticscholar.orgfrontiersin.org Another study in an ALS mouse model indicated that 4-PBA prolonged survival when given alone and in combination with riluzole. alzdiscovery.orgalzforum.org However, some studies investigating 4-PBA derivatives in the SOD1G93A mouse model did not find an extension in survival or improvement in motor symptoms with daily injections after disease onset. mdpi.comnih.gov

Alzheimer's Disease Models and this compound

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and tau tangles, leading to cognitive decline. themedicinemaker.com Preclinical research in AD models has shown promising results with 4-PBA. In a mouse model of AD, injections of 4-PBA helped restore normal proteostasis and significantly improved performance on memory tests, even when administered at later stages of the disease. themedicinemaker.comupenn.edu Early treatment with 4-PBA in an AD mouse model decreased amyloid plaque pathology in the cortex and improved cognition. alzdiscovery.org It has also been reported to increase the expression of neurotrophic factors like BDNF and improve synaptic protein levels in AD mouse models. alzdiscovery.org In a Caenorhabditis elegans model of AD expressing human amyloid-beta, 4-PBA attenuated amyloid-beta proteotoxicity, reduced aggregation, and improved mitochondrial function. uni-giessen.de

Parkinson's Disease Models and this compound

Parkinson's disease (PD) is primarily characterized by the loss of dopaminergic neurons and the aggregation of alpha-synuclein (B15492655). google.commichaeljfox.org Preclinical studies suggest a potential therapeutic benefit of 4-PBA in PD models. google.comresearchgate.net In a rotenone-induced rat model of PD, 4-PBA administration exhibited significant neuroprotective effects, reducing oxidative stress, alpha-synuclein increase, mitochondrial dysfunction, and dopaminergic neuronal death. frontiersin.org In a chronic PD mouse model, 4-PBA treatment reportedly halted disease progression and protected dopamine (B1211576) neurons against MPTP toxicity. google.com Long-term administration of 4-PBA in a transgenic mouse model of diffuse Lewy body disease reduced alpha-synuclein aggregation and prevented age-related motor and cognitive function deterioration. google.com

Huntington's Disease Models and this compound

Huntington's disease (HD) is a genetic disorder characterized by the degeneration of neurons in certain brain areas, linked to the aggregation of mutant huntingtin protein. huntingtonstudygroup.org Preclinical studies of 4-PBA in a transgenic mouse model of HD have shown extended survival and attenuated brain and neuronal atrophy after symptom onset. google.com Cellular and C. elegans models of STXBP1-E, which involves protein misfolding and aggregation relevant to some neurological disorders including aspects potentially related to HD pathology, showed that 4-PBA rescued synaptic dysfunction. medrxiv.orgresearchgate.net

Spinal Muscular Atrophy (SMA) and this compound

Spinal Muscular Atrophy (SMA) is a genetic neuromuscular disease caused by a deficiency in the Survival of Motor Neuron (SMN) protein. frontiersin.orgresearchgate.netnih.gov Increasing the expression of the SMN2 gene is a therapeutic strategy for SMA. frontiersin.org Studies have shown that 4-PBA can increase SMN2 expression in cultured cells derived from SMA patients. researchgate.netnih.gov Administration of 4-PBA to severe SMA mice resulted in a significant improvement in survival and motor function. researchgate.netnih.gov While some clinical trials showed only modest or marginal effects, preclinical data supported its investigation. researchgate.net

Retinal Neurodegeneration and this compound

Retinal neurodegeneration is implicated in various blinding diseases. Preclinical research has explored the protective effects of 4-PBA in models of retinal damage. In a light-induced retinal degeneration model in mice, 4-PBA administration substantially suppressed visual function impairment, photoreceptor cell loss, and outer segment degeneration, along with attenuated photoreceptor apoptosis. mdpi.comnih.gov 4-PBA also suppressed light-induced retinal ER stress, oxidative stress markers, and neuroinflammation. mdpi.comnih.gov In a mouse model of rhodopsin-associated retinal dystrophy (P23H mutation), 4-PBA showed decreased ER stress, reduced activation of the cell death pathway, and improvements in photoreceptor morphology and visual function. frontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4775 |

| Riluzole | 5070 |

| Amyloid-beta | - |

| Tau protein | - |

| Alpha-synuclein | - |

| Huntingtin protein | - |

| SMN protein | - |

| Rhodopsin | - |

| Tauroursodeoxycholic acid | 643984 |

| MPTP | 4175 |

| Rotenone | 6757 |

Preclinical Research Findings Data Table

| Disease Model (Species) | Key Findings with 4-PBA | Relevant Mechanism(s) Suggested | Citation(s) |

| ALS (SOD1G93A mouse) | Increased survival, improved pathological phenotype, reduced clinical impairment. Prolonged survival (alone and with riluzole). | Chemical chaperone, HDAC inhibition | semanticscholar.orgfrontiersin.orgalzdiscovery.orgalzforum.org |

| Alzheimer's Disease (Mouse models) | Restored proteostasis, improved memory, decreased amyloid plaques, increased BDNF and synaptic proteins. | Chemical chaperone, HDAC inhibition | alzdiscovery.orgthemedicinemaker.comupenn.edu |

| Alzheimer's Disease (C. elegans) | Attenuated amyloid-beta proteotoxicity, reduced aggregation, improved mitochondrial function. | Chemical chaperone, HDAC inhibition, improved mitochondrial function | uni-giessen.de |

| Parkinson's Disease (Rotenone-induced rat) | Neuroprotection, reduced oxidative stress, reduced alpha-synuclein, improved mitochondrial function, reduced neuronal death. | Chemical chaperone, anti-oxidant, anti-inflammatory | frontiersin.org |

| Parkinson's Disease (Chronic mouse model) | Halted disease progression, protected dopaminergic neurons. | Chemical chaperone | google.com |

| Parkinson's Disease (Lewy body disease mouse) | Reduced alpha-synuclein aggregation, prevented motor/cognitive deterioration. | Chemical chaperone | google.com |

| Huntington's Disease (Transgenic mouse) | Extended survival, attenuated brain/neuronal atrophy. | Chemical chaperone | google.com |

| STXBP1-E (C. elegans) | Rescued synaptic dysfunction. | Increased protein expression, prevention of misfolded protein aggregation | medrxiv.orgresearchgate.net |

| SMA (Severe SMA mouse) | Improved survival and motor function. | Increased SMN2 expression, HDAC inhibition | researchgate.netnih.gov |

| Retinal Neurodegeneration (Light-induced mouse) | Suppressed visual impairment, photoreceptor loss, outer segment degeneration, apoptosis, ER stress, oxidative stress, neuroinflammation. | ER stress inhibition, anti-inflammatory, anti-oxidant | mdpi.comnih.gov |

| Retinal Dystrophy (P23H mouse) | Decreased ER stress, reduced cell death pathway activation, improved photoreceptor morphology and visual function. Modulated mitochondrial function. | Chemical chaperone, ER stress modulation, epigenetic regulation | frontiersin.org |

Neuropathic Pain and this compound

Research suggests that 4-PBA may play a role in attenuating neuropathic pain, a complex chronic pain state often associated with nerve damage. Studies have explored its effects in animal models of pain, including formalin-induced inflammatory pain and models of multiple sclerosis-related pain. dovepress.comnih.govbiorxiv.org

In a formalin-induced rat pain model, pretreatment with 4-PBA at a dose of 100 mg/kg significantly decreased nociceptive behavior during the second phase of the formalin test. This phase is thought to involve central sensitization. dovepress.comnih.gov The study also observed that 4-PBA treatment reduced the expression of endoplasmic reticulum (ER) stress markers, such as immunoglobulin-binding protein (BIP) and activating transcription factor-6 (ATF6), in the spinal dorsal horn, suggesting a link between ER stress and inflammatory pain. dovepress.comnih.gov Furthermore, 4-PBA inhibited the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in the spinal cord in this model. dovepress.com

In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics multiple sclerosis, 4-PBA treatment was found to reduce pain hypersensitivity. biorxiv.org This effect was associated with a reduction in the levels of unfolded protein response (UPR)-associated proteins, including phosphorylated eIF2α, XBP1, and CHOP, in the dorsal root ganglia (DRG), indicating that 4-PBA alleviates pain by reducing ER stress in sensory neurons. biorxiv.org In vitro studies using dissociated DRG neurons from EAE mice also showed that 4-PBA normalized cytosolic Ca2+ transients. biorxiv.org

Another study in diabetic rats demonstrated that 4-PBA administration resulted in dose- and time-dependent antinociception. pnas.org This effect was observed within minutes of administration in diabetic rats but not in healthy rats. pnas.org The combination of subtherapeutic doses of 4-PBA and a soluble epoxide hydrolase (sEH) inhibitor synergistically blocked pain in diabetic rats, further supporting the hypothesis that 4-PBA attenuates ER stress to block pain. pnas.org

Cancer Research and this compound

This compound has been extensively investigated for its potential in cancer therapy, primarily due to its activity as an HDAC inhibitor and its ability to modulate various cellular processes involved in cancer development and progression. nih.govmedchemexpress.comsodiumphenylbutyrate.com

Numerous studies have reported the antiproliferative and growth inhibitory effects of 4-PBA across a range of cancer cell lines. nih.govnih.govtandfonline.comwjgnet.com This effect is often observed in a dose- and time-dependent manner. wjgnet.com

In human gastric cancer cell lines, such as MGC-803 and SGC-7901, 4-PBA treatment inhibited proliferation. wjgnet.com Similarly, 4-PBA has been shown to inhibit cell proliferation in colon and breast cancers. nih.govtandfonline.com In prostate cancer cells (LNCaP and PC3), 4-PBA demonstrated antiproliferative activity, although a phenylbutyrate ester conjugate showed enhanced activity. nih.gov

The growth inhibitory effects of 4-PBA are often linked to its influence on the cell cycle and induction of apoptosis. nih.govtandfonline.comwjgnet.com

A key mechanism by which 4-PBA exerts its anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govtandfonline.comwjgnet.comnih.govresearchgate.net

Studies in gastric cancer cells have shown that 4-PBA treatment leads to cell cycle arrest at different phases depending on the cell line and concentration. wjgnet.comnih.gov For instance, in SGC-7901 cells, low concentrations of 4-PBA caused G0/G1 arrest, while higher concentrations resulted in S phase arrest. wjgnet.comnih.gov In MGC-803 cells, low concentrations induced G0/G1 arrest, and higher concentrations led to G2/M arrest. wjgnet.comnih.gov This suggests that 4-PBA disrupts the normal progression of the cell cycle, preventing uncontrolled proliferation.

Beyond cell cycle arrest, 4-PBA has been shown to induce apoptosis in various cancer cell types, including prostate cancer, medulloblastoma, and colon cancer cells. wjgnet.comnih.gov In human lung cancer cells, 4-PBA, as an ER stress inhibitor, was shown to attenuate crassolide-induced G2/M arrest and apoptosis, highlighting the complex interplay between ER stress and apoptosis pathways. mdpi.com A platinum diimine complex conjugated with 4-PBA was found to induce cell cycle arrest at the S phase and promote apoptosis in MCF-7 cells. nih.gov

The role of 4-PBA in modulating cancer stem cells (CSCs), a subpopulation of cancer cells associated with tumor initiation, recurrence, and drug resistance, is complex and appears to be context-dependent. binasss.sa.crresearchgate.net

In hepatocellular carcinoma (HCC), research indicates that 4-PBA may promote liver tumorigenesis by initiating hepatic CSCs. binasss.sa.crresearchgate.netnih.gov Studies in HCC mouse models showed that 4-PBA promoted tumorigenesis via the initiation of liver cancer stem cells (LCSCs) through the Wnt5b-Fzd5 mediating β-catenin signaling pathway. researchgate.netnih.gov This effect was linked to the upregulation and stabilization of peroxisome proliferator-activated receptor (PPAR)-α by 4-PBA. researchgate.netnih.gov Intervention targeting PPAR-α was shown to reverse 4-PBA-induced initiation of LCSCs and HCC development in vivo. researchgate.netnih.gov This suggests a potential pro-tumorigenic effect of 4-PBA on CSCs in the context of HCC development, particularly at early stages. researchgate.netnih.gov

Conversely, other research areas exploring CSCs and HDAC inhibitors suggest that modulating histone acetylation can influence CSC properties, but the specific effects of 4-PBA on CSCs in cancers other than HCC would require further investigation based on available search results.

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, contributing to cancer invasion and metastasis. The effects of 4-PBA on EMT appear to vary depending on the cancer type. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net

In gastric cancer cells, 4-PBA has been shown to induce EMT. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net This induction was found to be mediated by histone deacetylase inhibition, leading to the upregulation of IL-8 through acetyl-histone-mediated promotion of IL-8 transcription. nih.govtandfonline.comnih.govresearchgate.net The activation of the downstream Gab2-ERK pathway played a significant role in 4-PBA-induced EMT in these cells. nih.govtandfonline.comnih.govresearchgate.net Interestingly, in this context of gastric cancer, 4-PBA induced EMT-like morphology and promoted cell migration in a dose-dependent manner. nih.gov Unlike classical EMT, both E-cadherin and vimentin (B1176767) were significantly upregulated by 4-PBA in this study. nih.gov

In contrast to the findings in gastric cancer, one study reported that 4-PBA inhibited the migration of metastatic prostate cancer cells. nih.gov This highlights the context-dependent nature of 4-PBA's effects on EMT and cell migration.

Preclinical research has investigated the effects of 4-PBA in various specific cancer types, with notable focus on gastric cancer and hepatocellular carcinoma. nih.govwjgnet.comnih.govbinasss.sa.crresearchgate.netnih.govtandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.netspandidos-publications.com

Gastric Cancer: Studies in gastric cancer cell lines have demonstrated that 4-PBA inhibits proliferation and induces cell cycle arrest. wjgnet.comnih.gov As discussed in Section 3.2.4, 4-PBA has also been shown to induce EMT and promote migration in gastric cancer cells through mechanisms involving HDAC inhibition and IL-8 upregulation. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net Research has also explored the role of ER stress in gastric cancer and how 4-PBA, as an ER stress inhibitor, can reverse the pro-apoptotic and anti-proliferative effects of other compounds in gastric cancer cells. spandidos-publications.com

Hepatocellular Carcinoma: In the context of HCC, research indicates a complex role for 4-PBA. While 4-PBA alone did not induce liver tumors in the long term in animal models, it promoted liver tumorigenesis when administered at an early stage in fibrotic-induced HCC models. binasss.sa.crresearchgate.netnih.govresearchgate.net This pro-tumorigenic effect was linked to the initiation of hepatic CSCs via the Wnt5b/FZD5-mediated β-catenin signaling pathway and upregulation of PPAR-α. researchgate.netnih.gov Despite this, 4-PBA has also been studied in HCC cell lines for its ability to arrest the cell cycle and enhance histone acetylation. mdpi.com

Other cancer types where 4-PBA has shown antiproliferative and apoptotic effects in preclinical settings include colon, breast, and prostate cancers. nih.govnih.govtandfonline.comwjgnet.comnih.gov

Here is a summary of some research findings:

| Cancer Type | Effect of 4-PBA | Key Mechanism(s) Involved |

| Gastric Cancer | Inhibits proliferation, induces cell cycle arrest, induces EMT, promotes migration | HDAC inhibition, IL-8 upregulation, acetyl-histone, Gab2-ERK pathway, ER stress modulation |

| Hepatocellular Carcinoma | Promotes tumorigenesis (in early stages, linked to CSCs), induces cell cycle arrest | Initiation of hepatic CSCs, Wnt5b/FZD5-β-catenin signaling, PPAR-α upregulation, HDAC inhibition |

| Prostate Cancer | Inhibits proliferation, inhibits migration | Possible modulation of Rho GTPases (RhoA, Rac1, Cdc42), ROCKII, myosin light chain kinase |

| Colon Cancer | Inhibits proliferation, induces apoptosis, induces cell cycle arrest | HDAC inhibition |

| Breast Cancer | Inhibits proliferation, induces apoptosis, induces cell cycle arrest | HDAC inhibition |

| Lung Cancer Cells | Attenuates crassolide-induced G2/M arrest and apoptosis | ER stress inhibition |

Table 1: Summary of Selected Preclinical Findings of 4-PBA in Cancer

| Cancer Type | Effect on Proliferation | Effect on Cell Cycle | Effect on Apoptosis | Effect on EMT | Effect on CSCs | Relevant Citations |

| Gastric Cancer | Inhibitory | Arrest (G0/G1, S, G2/M) | Induction | Induction | Not explicitly detailed in search results | nih.govwjgnet.comnih.govtandfonline.comnih.govresearchgate.netresearchgate.netspandidos-publications.com |

| Hepatocellular Carcinoma | Complex (promotes tumorigenesis in early stages) | Arrest | Not explicitly detailed in search results | Not explicitly detailed in search results | Initiation (in early stages) | binasss.sa.crresearchgate.netnih.govresearchgate.netmdpi.com |

| Prostate Cancer | Inhibitory | Not explicitly detailed in search results | Induction | Inhibition of migration | Not explicitly detailed in search results | nih.govnih.gov |

| Colon Cancer | Inhibitory | Arrest | Induction | Not explicitly detailed in search results | Not explicitly detailed in search results | nih.govtandfonline.comwjgnet.comnih.gov |

| Breast Cancer | Inhibitory | Arrest | Induction | Not explicitly detailed in search results | Not explicitly detailed in search results | nih.govtandfonline.comwjgnet.com |

Table 2: Detailed Preclinical Effects of 4-PBA on Cancer Hallmarks

| Cancer Type | Cell Line(s) Used | 4-PBA Concentration(s) | Observed Effect(s) |

| Gastric Cancer | MGC-803, SGC-7901 | 5-60 μmol/L | Dose- and time-dependent inhibition of proliferation, Cell cycle arrest (G0/G1, S, G2/M) |

| Gastric Cancer | MGC-803, BGC-823 | Up to 5mM | Induction of EMT, Promotion of cell migration |

| HCC | Bel-7402 | Not specified | Cell cycle arrest, Enhanced histone H4 acetylation |

| HCC mouse models | In vivo studies | Various doses | Promotion of tumorigenesis (early stage), Initiation of hepatic CSCs |

| Prostate Cancer | LNCaP, PC3 | Not specified | Antiproliferative activity |

Table 3: Examples of In Vitro and In Vivo Data for 4-PBA in Cancer Research

Effects on Epithelial-Mesenchymal Transition (EMT) by this compound

Metabolic Disorders and this compound

Metabolic disorders, such as type 2 diabetes mellitus, insulin (B600854) resistance, obesity, and familial hypercholesterolemia, are often associated with cellular stress, including ER stress, and dysregulated metabolic pathways. mdpi.comfrontiersin.orgplos.org Preclinical research has explored the potential of 4-PBA to ameliorate these conditions by targeting underlying cellular mechanisms. wjgnet.comnih.govresearchgate.netmdpi.complos.org

Type 2 Diabetes Mellitus and Insulin Resistance

Endoplasmic reticulum stress is implicated in the pathogenesis of type 2 diabetes mellitus (T2DM) and insulin resistance. mdpi.comnih.govviamedica.pl Studies in rodent models of T2DM have demonstrated the capability of 4-PBA to restore glucose homeostasis. wjgnet.comnih.gov 4-PBA has been shown to positively modulate energy expenditure by favoring the expression of key metabolic genes, including GLUT4, which is involved in glucose transport. wjgnet.comnih.gov

Preclinical studies using ER stress inhibitors, including 4-PBA, have shown positive effects on glycemia reduction in diabetes models through mechanisms such as an insulin-mimetic effect, inhibition of gluconeogenesis, and promotion of β-cell survival, insulin secretion, and insulin sensitivity. mdpi.com For instance, 4-PBA significantly reduced serum glucose levels in obese Type 2 diabetic ob/ob mice, achieving normoglycemia within 4 days of treatment, which was maintained for up to 14 days. nih.gov However, its glucose-lowering effect was not observed in other diabetic rodent models, such as alloxan-induced Type 1 diabetic mice, hydrocortisone-induced Type 2 diabetic mice, and non-obese Type 2 diabetic GK rats, suggesting its efficacy may be linked to conditions where ER stress contributes significantly to high glucose levels. nih.gov

4-PBA has also been shown to protect pancreatic islet β-cells by inhibiting ER stress, which is a key factor in β-cell apoptosis and the development of diabetes mellitus. researchgate.netviamedica.pl In models of thiamine-responsive megaloblastic anaemia syndrome (TRMA), where THTR-1 deficiency triggers diabetes through ER stress, 4-PBA inhibited ER stress and protected pancreatic islet β-cells. viamedica.pl

Obesity and Lipid Accumulation

Obesity is characterized by excessive lipid accumulation and often accompanied by chronic inflammation and ER stress in adipose tissue. frontiersin.orgmdpi.com Preclinical research suggests that 4-PBA can influence adipogenesis and lipid metabolism. researchgate.netnih.gov

In 3T3-L1 pre-adipocytes, administration of 4-PBA has been shown to inhibit adipogenesis by inhibiting the unfolded protein response. nih.gov Nutritional supplementation of 4-PBA to mice has been reported to lower fat pad weight and result in smaller adipocytes. nih.gov Studies have indicated that 4-PBA may exert its anti-obesity properties by inhibiting lipogenesis gene expression and stimulating fatty acid β-oxidation. researchgate.net

In a study involving mice fed a high-fat diet, daily administration of 4-PBA prevented weight gain and decreased adipocyte size. researchgate.net This was associated with a reduction in plasma leptin levels and hypothalamic leptin content, as well as decreased oxidative stress and ER stress markers. researchgate.net

Familial Hypercholesterolemia

Familial hypercholesterolemia (FH) is a genetic disorder primarily caused by mutations in the low-density lipoprotein receptor (LDLR) gene, often resulting in misfolded and transport-defective LDLR proteins retained in the ER. nih.gov

Preclinical studies have investigated the potential of 4-PBA to rescue these misfolded LDLR mutants. In cell line models overexpressing the transport-defective class II mutant LDLR G544V, 4-PBA appeared to rescue a portion of the mutant LDLR, allowing it to be expressed on the cell surface and capable of LDL binding and internalization. nih.gov While this rescue effect was observed to be mutation-specific and mediated only a partial restoration (approximately 30%) of mutant LDLR expression compared to wild type, it suggests a potential therapeutic avenue for certain FH-causing mutations. nih.gov Furthermore, 4-PBA has been shown to enhance LDLR transcription in hepatic cells. mdpi.com

Inflammatory Diseases and this compound

Inflammation is a key component in the pathology of numerous diseases, and ER stress is often linked to inflammatory responses. mdpi.comresearchgate.netnih.gov 4-PBA, with its anti-inflammatory properties and ability to inhibit ER stress, has been explored for its therapeutic potential in inflammatory conditions. mdpi.comresearchgate.netnih.govacrabstracts.org

Rheumatoid Arthritis and Synovial Fibroblast Modulation

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and damage, with synovial fibroblasts (SFs) playing a significant role in the inflammatory process and joint destruction. nih.govacrabstracts.orgfrontiersin.org ER stress has been implicated in the pathogenesis of RA, and activation of ER stress markers has been observed in RA synovial fibroblasts (RASFs). nih.govresearchgate.net

Preclinical studies have investigated the effects of 4-PBA on RA. In vitro studies using IL-1β-stimulated RASFs showed that 4-PBA could attenuate the proliferation and inflammatory responses of these cells. nih.govnih.gov In a collagen-induced arthritis (CIA) mouse model, a common experimental model for RA, administration of 4-PBA markedly attenuated the severity of arthritis. nih.govacrabstracts.orgnih.gov This was evidenced by ameliorated joint swelling, reduced bone erosion and destruction, and decreased levels of inflammatory cytokines such as IL-1β and TNF-α, as well as matrix metalloproteinases (MMP-3 and Cox-2). nih.govacrabstracts.orgnih.govresearchgate.net The therapeutic effects of 4-PBA in this model were suggested to be mediated, at least in part, by blocking the phosphorylation of MAPKs and the activation of NF-κB in SFs, thereby inhibiting ER stress. nih.govacrabstracts.orgnih.gov

Acute Lung Injury and LPS-induced Inflammation

Acute lung injury (ALI) is a critical condition characterized by excessive inflammation in the lungs. researchgate.netnih.govall-imm.com Lipopolysaccharide (LPS) is a common trigger for ALI and induces significant inflammatory responses and ER stress. researchgate.netnih.govall-imm.com

Research has explored the protective effects of 4-PBA in LPS-induced ALI models. Studies in LPS-induced mouse models of ALI and human alveolar epithelial cell models have shown that 4-PBA can inhibit LPS-activated ER stress. researchgate.netnih.gov This inhibition of ER stress by 4-PBA was associated with a decrease in the release of pro-inflammatory mediators, including IL-1β, TNF-α, and IL-6, by preventing the activation of the NF-κB pathway. researchgate.netnih.gov

Furthermore, 4-PBA treatment in these models was found to decrease autophagy, which may play a protective role in ALI. researchgate.net These findings suggest that ER stress is a significant contributor to LPS-induced inflammation in ALI, and 4-PBA's protective effect is linked to its ability to inhibit both ER stress and autophagy. researchgate.net

Summary of Preclinical Findings:

| Condition | Model System | Key Findings | Relevant Mechanisms |

| Type 2 Diabetes Mellitus | Rodent models (e.g., ob/ob mice, TRMA models) | Restores glucose homeostasis, reduces serum glucose, protects pancreatic β-cells, promotes GLUT4 expression. wjgnet.comnih.govnih.govviamedica.pl | Inhibition of ER stress, insulin-mimetic effects, inhibition of gluconeogenesis. mdpi.comviamedica.pl |

| Insulin Resistance | Rodent models (e.g., ob/ob mice) | Improves insulin sensitivity. mdpi.combioscientifica.com | Alleviation of ER stress. mdpi.combioscientifica.com |

| Obesity & Lipid Accumulation | 3T3-L1 pre-adipocytes, high-fat diet-fed mice | Inhibits adipogenesis, lowers fat pad weight, decreases adipocyte size, inhibits lipogenesis, stimulates fatty acid β-oxidation. researchgate.netnih.gov | Inhibition of unfolded protein response, modulation of gene expression. researchgate.netnih.gov |

| Familial Hypercholesterolemia | Cell line models with mutant LDLR | Rescues transport-defective LDLR mutants, enhances LDLR transcription. nih.govmdpi.com | Chemical chaperone activity, ER stress alleviation. nih.gov |

| Rheumatoid Arthritis | IL-1β-stimulated RASFs, CIA mouse model | Attenuates SF proliferation and inflammatory responses, reduces joint swelling, bone erosion, and inflammatory cytokine levels. nih.govacrabstracts.orgnih.gov | Inhibition of ER stress, blocking MAPK and NF-κB activation. nih.govacrabstracts.orgnih.gov |

| Acute Lung Injury (LPS-induced) | LPS-induced mouse model, human alveolar cells | Inhibits LPS-activated ER stress, decreases pro-inflammatory mediators (IL-1β, TNF-α, IL-6), decreases autophagy. researchgate.netnih.gov | Inhibition of ER stress, prevention of NF-κB activation. researchgate.netnih.gov |

Colitis and Gastrointestinal Inflammation

Preclinical studies have explored the efficacy of 4-PBA in models of colitis and gastrointestinal inflammation, often focusing on its ability to mitigate endoplasmic reticulum (ER) stress and inflammation. Elevated ER stress is considered a factor in inflammatory bowel disease (IBD) mdpi.comoup.com.

Research using mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a standard model for IBD, has shown that 4-PBA treatment can suppress the development of colitis. In one study, PBA treatment (150 mg/kg body weight) in DSS-induced colitis mice resulted in an increase in median survival time compared to the untreated control group. Disease activity index (DAI) scores were lower in the PBA-treated group throughout the experiment. Additionally, PBA treatment inhibited colon shortening and reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in colonic lavage fluids. Histopathological examination revealed that PBA treatment maintained mucosal integrity, similar to healthy controls, in contrast to the significant inflammation and epithelial changes observed in untreated DSS mice nih.gov.

Another study investigated a colon-targeted prodrug of 4-PBA, 4-PBA-glutamic acid (PBA-GA), in 2,4-dinitrobenzenesulfonic acid-induced colitis in rats. Oral administration of PBA-GA effectively mitigated colonic damage and inflammation and significantly reduced elevated levels of ER stress marker proteins in the inflamed colon. PBA-GA was found to be as effective as sulfasalazine, a commonly used anti-IBD drug mdpi.comnih.gov. This suggests that targeted delivery of 4-PBA to the colon may enhance its therapeutic efficacy in intestinal inflammation mdpi.com.

Studies have also indicated that 4-PBA can alleviate Escherichia coli-induced colitis in mice. Oral administration of 4-PBA improved survival rate and body weight, reduced intestinal tissue damage, and decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). This protective effect was associated with the inhibition of the TLR4/MyD88/NF-κB pathway and an improvement in gut microbiota structure mdpi.comnih.gov.

Cardiovascular Diseases (e.g., Ischemia/Reperfusion Injury)

4-PBA has demonstrated protective effects in preclinical models of cardiovascular diseases, particularly in the context of ischemia/reperfusion (I/R) injury. ER stress is implicated in the progression of I/R injury medscimonit.comnih.gov.

In isolated rat hearts subjected to global ischemia and reperfusion, pretreatment with 4-PBA (5 mM, 10 mM) significantly attenuated cardiac dysfunction and reduced oxidative stress. 4-PBA treatment decreased the activation of ER stress proteins such as Grp78 and PERK, which were upregulated by I/R. Furthermore, 4-PBA inhibited the expression of pro-apoptotic proteins (CHOP, Caspase-12, and Bax) and the phosphorylation of JNK, while enhancing the expression of the anti-apoptotic protein Bcl-2 medscimonit.comnih.govresearchgate.net. These findings suggest that 4-PBA protects against I/R injury by inhibiting ER stress, oxidative stress, and associated apoptosis medscimonit.comnih.govresearchgate.net.